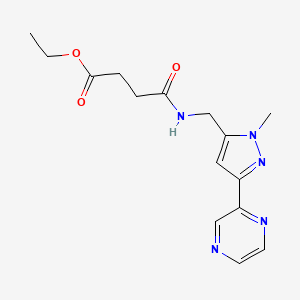

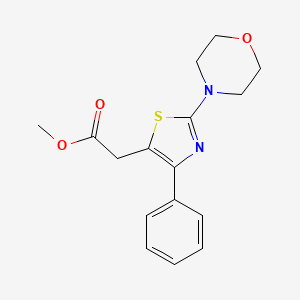

ethyl 4-(((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)amino)-4-oxobutanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound contains a pyrazole group, which is a type of azole with two nitrogen atoms in the five-membered ring. It also contains a pyrazine group, which is a heterocyclic aromatic organic compound with the chemical formula C4H4N2. Pyrazines are often synthesized for their diverse range of biological activities .

Chemical Reactions Analysis

The compound, due to the presence of the pyrazole and pyrazine groups, might undergo a variety of chemical reactions. For instance, pyrazole derivatives can undergo reactions such as cyclization with sulfonium salts .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Pyrazole and pyrazine derivatives generally have high thermal stability and are resistant to oxidation and reduction .Scientific Research Applications

Antileishmanial and Antimalarial Agents

Ethyl 4-(((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)amino)-4-oxobutanoate has shown significant potential as an antileishmanial and antimalarial agent. Research indicates that pyrazole-bearing compounds, including this one, exhibit potent activity against Leishmania and Plasmodium species. These compounds have been evaluated for their ability to inhibit the growth of these parasites, showing promising results in both in vitro and in vivo studies .

Cyclin-Dependent Kinase (CDK) Inhibitors

This compound has been explored for its potential as a CDK inhibitor, particularly targeting CDK2. CDK inhibitors are crucial in cancer treatment as they can selectively target tumor cells. Studies have shown that derivatives of pyrazole, similar to ethyl 4-(((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)amino)-4-oxobutanoate, can inhibit the growth of various cancer cell lines by interfering with the cell cycle .

Neuroprotective Agents

Research into pyrazole derivatives has also extended into neuroprotection. These compounds have been investigated for their ability to protect neuronal cells from damage, potentially offering therapeutic benefits for neurodegenerative diseases such as Alzheimer’s and Parkinson’s. The neuroprotective effects are often linked to the inhibition of enzymes like acetylcholinesterase and the reduction of oxidative stress .

Anti-Inflammatory Agents

Ethyl 4-(((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)amino)-4-oxobutanoate has been studied for its anti-inflammatory properties. Pyrazole derivatives are known to inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2, making them potential candidates for treating inflammatory diseases like arthritis and inflammatory bowel disease .

Antioxidant Agents

The antioxidant potential of pyrazole derivatives has been a subject of research due to their ability to scavenge free radicals and reduce oxidative stress. This property is particularly valuable in preventing cellular damage and aging, as well as in the treatment of diseases where oxidative stress plays a key role .

Antimicrobial Agents

Pyrazole derivatives, including ethyl 4-(((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)amino)-4-oxobutanoate, have demonstrated antimicrobial activity against a variety of bacterial and fungal pathogens. This makes them promising candidates for the development of new antibiotics, especially in the face of rising antibiotic resistance .

Anticancer Agents

Beyond CDK inhibition, pyrazole derivatives have been explored for their broader anticancer properties. These compounds can induce apoptosis in cancer cells, inhibit angiogenesis, and interfere with various signaling pathways involved in tumor growth and metastasis. This multifaceted approach makes them valuable in the development of new cancer therapies .

Enzyme Inhibitors

Ethyl 4-(((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)amino)-4-oxobutanoate has been investigated as an inhibitor of various enzymes beyond CDKs. These include enzymes involved in metabolic pathways, which can be targeted for the treatment of metabolic disorders and other diseases .

These diverse applications highlight the significant potential of ethyl 4-(((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)amino)-4-oxobutanoate in various fields of scientific research and drug development.

properties

IUPAC Name |

ethyl 4-[(2-methyl-5-pyrazin-2-ylpyrazol-3-yl)methylamino]-4-oxobutanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N5O3/c1-3-23-15(22)5-4-14(21)18-9-11-8-12(19-20(11)2)13-10-16-6-7-17-13/h6-8,10H,3-5,9H2,1-2H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYWRQUSWTXXTJV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)NCC1=CC(=NN1C)C2=NC=CN=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 4-(((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)amino)-4-oxobutanoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(1,1-dioxo-1lambda6-thiolan-3-yl)(prop-2-yn-1-yl)amino]-N-(3-methoxyphenyl)acetamide](/img/structure/B2462510.png)

![4-[(2,5-Difluorophenyl)methyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2462511.png)

![1-[(4-Chlorophenyl)methyl]-3-[(4-fluorophenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2462512.png)

![{[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]-methyl}amine dihydrochloride methanol](/img/structure/B2462517.png)

![Methyl [(2-chlorophenyl)sulfonyl]acetate](/img/structure/B2462524.png)

![7-Fluoro-3-[[1-(4-phenyloxane-4-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2462525.png)

![2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(2-methylphenyl)acetamide](/img/structure/B2462531.png)